molecular formula C13H10ClFN2O B14915860 4-Chloro-N-(4-fluorobenzyl)picolinamide

4-Chloro-N-(4-fluorobenzyl)picolinamide

Cat. No.: B14915860
M. Wt: 264.68 g/mol
InChI Key: ANUVJMMQMBEAON-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-fluorobenzyl)picolinamide is a chemical compound with the molecular formula C13H10ClFN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a fluorobenzyl group, and a picolinamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-fluorobenzyl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 4-fluorobenzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the need for manual intervention. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-fluorobenzyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-Chloro-N-(4-fluorobenzyl)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(4-fluorobenzyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H10ClFN2O/c14-10-5-6-16-12(7-10)13(18)17-8-9-1-3-11(15)4-2-9/h1-7H,8H2,(H,17,18)

InChI Key

ANUVJMMQMBEAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC=CC(=C2)Cl)F

Origin of Product

United States

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